molecular formula C17H19N3O2 B2593713 N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide CAS No. 877287-92-8

N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B2593713
CAS No.: 877287-92-8
M. Wt: 297.358
InChI Key: VWUDCDPKARMHIC-UHFFFAOYSA-N
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Description

“N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide” is a compound that contains a benzimidazole moiety . Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a 1.00 g quantity of trans-1,2-bis(1-hydrobenzimidazol-2-yl)cyclohexane (3.16 mmol) was placed in a 125 mL round bottom flask with a side arm. This was followed by the addition of 25 mL of purified dimethyl sulfoxide .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings is significant .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carboxyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Scientific Research Applications

Synthesis and Reactivity

Research has shown a keen interest in the synthesis and reactivity of furan-carboxamide derivatives, exploring their potential in forming new compounds through various chemical reactions. For instance, Aleksandrov and El’chaninov (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a series of electrophilic substitution reactions, demonstrating the versatility of furan-carboxamide derivatives in chemical synthesis (Aleksandrov & El’chaninov, 2017).

Antibacterial, Antiurease, and Antioxidant Activities

Sokmen et al. (2014) synthesized new 1,2,4-Triazole Schiff Base and Amine Derivatives from an acylhydrazone compound, evaluating their antibacterial, antiurease, and antioxidant activities. This study highlights the potential of furan-carboxamide derivatives in developing compounds with significant biological activities (Sokmen et al., 2014).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, synthesized from furan-2-yl derivatives, have been studied for their antiprotozoal agents, showing strong DNA affinities and excellent in vivo activity against the trypanosomal STIB900 mouse model. This research underscores the utility of furan-carboxamide derivatives in the development of new antiprotozoal agents (Ismail et al., 2004).

Inhibitors of Influenza A Viruses

A study by Yongshi et al. (2017) on furan-carboxamide derivatives revealed their potent inhibitory effects against the H5N1 influenza A virus. This illustrates the potential of these compounds in the search for new antiviral agents, especially against lethal strains of influenza (Yongshi et al., 2017).

Chelating Properties and Metal Complexes

Furan-carboxamide derivatives have also been explored for their chelating properties, leading to the synthesis of transition metal complexes with potential applications in antimicrobial activities. For example, Dias et al. (2015) synthesized di- and triorganotin(IV) carboxylates from a Schiff base, demonstrating significant antimicrobial activity and highlighting the role of furan-carboxamide derivatives in the development of new materials with biological applications (Dias et al., 2015).

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For example, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are nontoxic to human cells .

Biochemical Analysis

Biochemical Properties

N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the benzimidazole moiety is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and context . The furan carboxamide group may also contribute to binding interactions with proteins, affecting their conformation and activity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of target genes . These interactions can ultimately impact cellular metabolism, influencing processes such as energy production, biosynthesis, and degradation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, altering their activity and function. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, modulating their ability to bind to DNA and regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. For example, it may degrade into different metabolites over time, which could have distinct biological activities . Additionally, prolonged exposure to this compound may lead to adaptive cellular responses, such as changes in gene expression or protein activity, which can impact cellular function in the long term .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways or cellular processes . At higher doses, it may cause toxic or adverse effects, such as cellular damage or disruption of normal physiological functions . Threshold effects may also be observed, where the compound’s effects become more pronounced or change in nature at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, it may be metabolized by specific enzymes, leading to the formation of active or inactive metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes or altering the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution within cells . Additionally, its localization and accumulation in specific tissues or cellular compartments can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Properties

IUPAC Name

N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-11-20-14-7-4-3-6-13(14)19-16(20)9-10-18-17(21)15-8-5-12-22-15/h3-8,12H,2,9-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUDCDPKARMHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330882
Record name N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

877287-92-8
Record name N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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